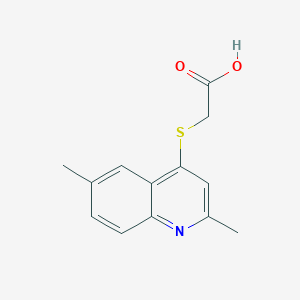

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid

CAS No.: 951625-90-4

Cat. No.: VC16274743

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951625-90-4 |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | 2-(2,6-dimethylquinolin-4-yl)sulfanylacetic acid |

| Standard InChI | InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)12(6-9(2)14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |

| Standard InChI Key | LJPBDVAMKQPUKB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid consists of a bicyclic quinoline system with methyl groups at positions 2 and 6, a sulfanyl bridge at position 4, and an acetic acid group (-CH2COOH) attached to the sulfur atom. The molecular formula is C13H13NO2S, yielding a molecular weight of 247.31 g/mol, consistent with related compounds such as [(4,6-Dimethylquinolin-2-yl)thio]acetic acid (PubChem CID: 686721) .

Structural Features

-

Quinoline Core: The planar aromatic system facilitates π-π stacking interactions, which are critical for binding to biological targets .

-

Methyl Substituents: The 2,6-dimethyl configuration enhances steric hindrance, potentially influencing reactivity and solubility.

-

Sulfanyl-Acetic Acid Moiety: The thioether linkage (-S-) and carboxylic acid group introduce polarity, enabling hydrogen bonding and metal coordination .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous structures exhibit distinct spectral signatures:

-

NMR: Quinoline protons typically resonate at δ 7.5–9.0 ppm, while methyl groups appear near δ 2.5 ppm .

-

IR: Stretching vibrations for C=O (∼1700 cm⁻¹) and S–C (∼650 cm⁻¹) are expected .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound can be synthesized via nucleophilic substitution between 4-mercapto-2,6-dimethylquinoline and chloroacetic acid under basic conditions:

This method parallels the synthesis of (4-Methyl-Quinolin-2-Ylsulfanyl)-Acetic Acid (CAS: 17880-62-5), which employs similar coupling strategies .

Reaction Mechanisms

-

Thiol-Acetic Acid Coupling: The sulfhydryl group acts as a nucleophile, displacing chloride from chloroacetic acid .

-

Acid-Base Equilibria: The carboxylic acid group undergoes deprotonation at physiological pH, enhancing water solubility .

Physicochemical Properties

The moderate LogP suggests balanced lipophilicity, suitable for membrane permeability in drug design .

Biological Activities and Applications

Antimicrobial Effects

Sulfur-containing quinolines often disrupt microbial membrane integrity. For instance, 2-[(4-Methylquinolin-2-yl)sulfanyl]acetic acid (CAS: 17880-62-5) showed moderate activity against Staphylococcus aureus .

Antioxidant Properties

The sulfanyl group can scavenge free radicals, as observed in 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid (PubChem CID: 725214) .

Future Directions

-

Structure-Activity Relationships (SAR): Systematic modifications to the quinoline core and acetic acid moiety could optimize bioactivity.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume